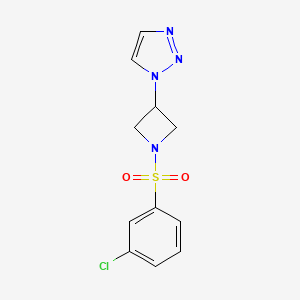

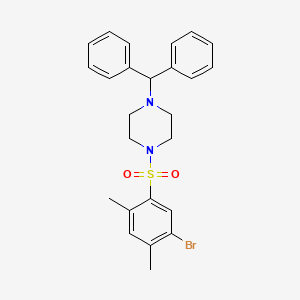

![molecular formula C12H11NO2 B2377199 3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866150-76-7](/img/structure/B2377199.png)

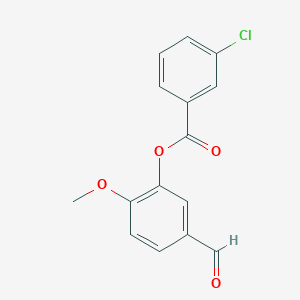

3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Oxabicyclo[3.1.0]hexane-2,4-dione, also known as 1,2-Cyclopropanedicarboxylic anhydride, is a chemical compound with the empirical formula C5H4O3 . Its molecular weight is 112.08 .

Synthesis Analysis

There are several methods for the synthesis of similar compounds. For instance, a convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Another method involves the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione .Molecular Structure Analysis

The molecular structure of 3-Oxabicyclo[3.1.0]hexane-2,4-dione consists of a five-membered ring fused with a three-membered ring .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Oxabicyclo[3.1.0]hexane-2,4-dione include a melting point of 59-61 °C and a boiling point of 100-102 °C at 5 mmHg .科学的研究の応用

Aromatase Inhibition and Potential in Endocrine Therapy

The compound 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione and its derivatives have demonstrated significant activity as inhibitors of human placental aromatase, a crucial enzyme in estrogen synthesis. This finding suggests potential applications in endocrine therapy for hormone-dependent tumors such as breast cancer. The enzyme-inhibitory activity of these compounds surpasses that of clinically used agents like aminoglutethimide (Staněk et al., 1991).

Analgesic Agents

A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through the hydride reduction of 1-arylcyclopropanedicarboximides, has shown notable analgesic potency in animal models. The compound bicifadine, in particular, displayed significant nonnarcotic analgesic activity, which has led to clinical trials in humans. This suggests the potential of 3-azabicyclo[3.1.0]hexane derivatives in pain management (Epstein et al., 1981).

Synthesis of Spirocyclic Heterocycles

A multi-component 1,3-dipolar cycloaddition process involving ninhydrin, α-amino acids, and cyclopropenes has been developed for synthesizing spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This method highlights the potential of 3-azabicyclo[3.1.0]hexane in creating a new library of biologically significant scaffolds, demonstrating its versatility in organic synthesis (Wang et al., 2021).

Development of μ Opioid Ligands

Research on 3-azabicyclo[3.1.0]hexane compounds as novel μ opioid receptor ligands has been conducted, focusing on treating pruritus in dogs. This research highlights the importance of structural changes to the lead structure in achieving high binding affinity and selectivity for the μ receptor, emphasizing the compound's potential in developing new opioid ligands (Lunn et al., 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-2-4-8(5-7)13-11(14)9-6-10(9)12(13)15/h2-5,9-10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKBFLIMLYQFOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3CC3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

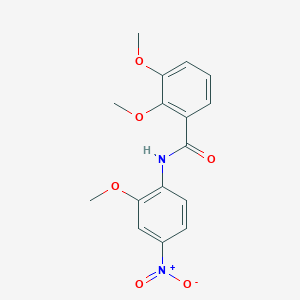

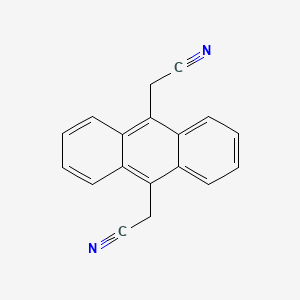

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2377128.png)

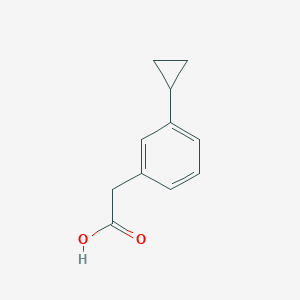

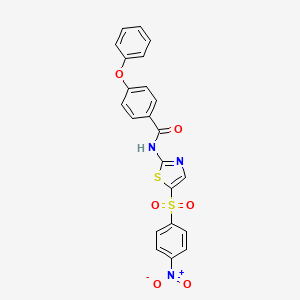

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2377129.png)

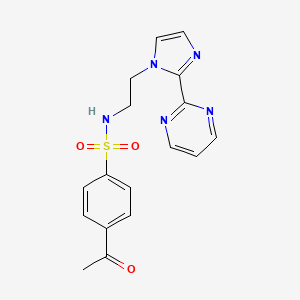

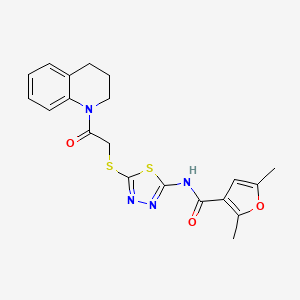

![4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide](/img/structure/B2377132.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)